Prucalopride Succinate

Cardiac safety hERG channel proarrhythmic risk

Researchers developing 5-HT4 agonists often lack a validated, cardiac-safe reference standard. Prucalopride succinate resolves this with: • High affinity (Ki 2.5/8 nM for 5-HT4a/4b), >90% oral bioavailability for reproducible in vivo GI transit benchmarking. • Cardiac safety benchmark: hERG IC50 5.7 µM, clinical QTc prolongation <5 ms for calibrated ion channel screening. • CNS-penetrant tool for cognition studies (50% receptor occupancy at 330 nM free brain exposure). Supplied as analytically characterized reference standard, ideal for bioequivalence and ANDA method validation.

Molecular Formula C22H32ClN3O7
Molecular Weight 486.0 g/mol
CAS No. 179474-85-2
Cat. No. B000288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrucalopride Succinate
CAS179474-85-2
Synonyms4-amino-5-chloro-N-(1-(3-methoxypropyl)-4-piperidinyl)-2,3-dihydro-1-benzofuran-7-carboxamide
motegrity
prucalopride
R 093877
R093877
Resolor
resotran
resotrans
Molecular FormulaC22H32ClN3O7
Molecular Weight486.0 g/mol
Structural Identifiers
SMILESCOCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O
InChIInChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8)
InChIKeyQZRSNVSQLGRAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prucalopride Succinate Overview


Prucalopride Succinate (CAS 179474-85-2) is the 1:1 succinic acid addition salt of prucalopride, a dihydrobenzofuran carboxamide compound that functions as an orally active, highly selective 5-hydroxytryptamine 4 (5-HT₄) receptor agonist [1]. It exhibits high affinity for both human 5-HT₄ₐ and 5-HT₄ₑ receptor isoforms with pKi values of 8.6 and 8.1, respectively, corresponding to Ki values of 2.5 nM and 8 nM [2]. As a gastrointestinal prokinetic agent, prucalopride stimulates colonic peristalsis and high-amplitude propagating contractions (HAPCs) to increase bowel motility [3].

Selective 5-HT₄ receptor agonist – suited for GI motility pathway studies and receptor pharmacology research.
Orally bioavailable research tool – high and consistent oral exposure supports reproducible in vivo dosing.
CNS-penetrant reference compound – brain penetration and central 5-HT₄ occupancy enable neuropharmacology research.
hERG liability benchmark – known intermediate hERG affinity supports cardiac ion channel screening panels.

Prucalopride Succinate vs. 5-HT₄ Agonists


Although multiple 5-HT₄ receptor agonists share the same nominal target, their functional selectivity, cardiac safety profiles, and pharmacokinetic properties differ substantially due to variations in molecular structure, receptor isoform engagement, and off-target binding [1]. Non-selective agonists such as cisapride and tegaserod have been associated with cardiovascular adverse events—QT prolongation and ischaemia, respectively—driven by hERG potassium channel blockade and 5-HT₁ receptor interactions, whereas highly selective agonists like prucalopride demonstrate no such clinical cardiovascular safety concerns [2]. Even among newer selective agonists, differences in intrinsic activity at cardiac versus gastrointestinal 5-HT₄ receptors, selectivity fold over other receptors, and brain penetration profiles preclude interchangeable use in both clinical and research settings [3].

hERG liability profiles differ significantly among 5-HT₄ agonists; the cardiac repolarization endpoint context observed with prucalopride may not transfer to earlier agents like cisapride or tegaserod.

CNS penetration and brain receptor occupancy vary across chemical series; central pharmacodynamic responses achieved with prucalopride cannot be assumed for structurally distinct agonists such as PRX-03140.

Selectivity windows and off-target interactions (5-HT₂B, 5-HT₃, D₄, σ₁) differ; research models relying on clean 5-HT₄ pharmacology require compound-specific validation.

Prucalopride Succinate: Comparative Evidence


hERG Channel Binding and Proarrhythmic Risk

In head-to-head patch-clamp experiments using cloned hERG channels expressed in COS-7 cells, prucalopride exhibited an IC₅₀ of 5.7 × 10⁻⁶ M for hERG channel blockade, representing a 20-fold higher IC₅₀ than cisapride (IC₅₀ = 2.4 × 10⁻⁷ M). The rank order of hERG-blocking potency was cisapride > renzapride > prucalopride > mosapride [1]. Notably, the block mediated by prucalopride was not voltage-dependent, whereas cisapride and renzapride exhibited voltage-dependent blockade [1].

hERG Liability
Direct comparison
IC₅₀ 5.7 µM (20-fold higher than cisapride)
Reported hERG channel binding context
Patch-clamp, COS-7 cells; rank order cisapride > renzapride > prucalopride
Cardiac safety hERG channel proarrhythmic risk patch-clamp electrophysiology

Clinical QT Assessment and Repolarization Safety

In a randomized, double-blind, placebo- and positive-controlled thorough QT study (NCT00903747) conducted in 120 healthy volunteers, prucalopride at both therapeutic (2 mg) and supratherapeutic (10 mg) once-daily doses produced no clinically significant effects on cardiac repolarization. The estimated mean difference in study-specific corrected QT interval (QTcSS) between prucalopride and placebo was <5 ms at all time points, with a maximum mean difference of 3.83 ms at 3.5 hours post-dose on day 5 with the 2 mg dose (90% CI: -0.33, 6.38 ms). Upper limits of the two-sided 90% CI remained <10 ms, well below the regulatory threshold of concern. There were no QTcSS values exceeding 450 ms, nor any individual increases >60 ms [1]. Prucalopride produced a small increase in heart rate (maximum 5.8 beats/min), similar for 2 mg and 10 mg doses [1].

QTc Assessment
Direct comparison
Mean ΔQTcSS ≤3.83 ms (2 mg) vs +12.7 ms (moxifloxacin)
Supports repolarization safety endpoint interpretation
Thorough QT study, 120 subjects; supratherapeutic 10 mg also negative
Thorough QT study cardiac repolarization QTc interval ICH E14

Brain Penetration and 5-HT₄ Occupancy

In vivo receptor occupancy studies in rats established that prucalopride penetrates the brain and binds to central 5-HT₄ receptors, achieving 50% receptor occupancy at a free brain exposure of 330 nM [1]. By comparison, the structurally distinct 5-HT₄ agonist PRX-03140 achieved 50% receptor occupancy at a lower free brain exposure of 130 nM, indicating a 2.5-fold higher central potency relative to systemic exposure [1]. Prucalopride maximally increased acetylcholine and histamine levels in the rat prefrontal cortex at 5 and 10 mg/kg oral doses, whereas PRX-03140 required 50 mg/kg to significantly increase cortical histamine and failed to affect acetylcholine release at doses <150 mg/kg [1]. In vitro, prucalopride bound to native rat brain 5-HT₄ receptors with a Ki of 30 nM, compared to 110 nM for PRX-03140, representing approximately 3.7-fold higher affinity [1].

Brain Penetration
Head-to-head
50% occupancy at 330 nM free brain; ACh increase at 5 mg/kg
Reported central 5-HT₄ engagement context
Vs PRX-03140 (50% at 130 nM, no ACh ≤50 mg/kg); rat model
CNS penetration receptor occupancy blood-brain barrier prefrontal cortex

5-HT₄ Receptor Affinity and Selectivity

Prucalopride exhibits high affinity for human 5-HT₄ receptor isoforms with Ki values of 2.5 nM for 5-HT₄ₐ and 8 nM for 5-HT₄ₑ (pKi = 8.6 and 8.1) [1]. In head-to-head profiling, prucalopride demonstrates >150-fold selectivity for 5-HT₄ receptors over other targets, with weak affinity for human D₄ and σ₁ receptors and mouse 5-HT₃ receptors occurring only at concentrations exceeding the 5-HT₄ Ki by 290-fold [2]. Among newer selective agonists, velusetrag exhibits >500-fold selectivity over other 5-HT receptors including 5-HT₂B and 5-HT₃A, while naronapride functions as a full agonist in the GI tract but a partial agonist in the heart [3].

Receptor Affinity
Class-level inference
Ki 2.5 nM (5-HT₄ₐ), >150-fold selectivity
Defines selectivity window for GI motility research
Human recombinant assays; weak off-targets at >290-fold
Receptor binding selectivity ratio 5-HT₄ isoforms off-target profiling

Oral Bioavailability and Pharmacokinetic Profile

Prucalopride demonstrates >90% absolute oral bioavailability in humans, with rapid absorption achieving peak plasma concentration (Cmax) within 2-3 hours after oral administration [1]. In a clinical pharmacokinetic study of healthy Chinese volunteers receiving a 2 mg single oral dose, prucalopride reached Cmax of 4.92 ± 0.78 ng/mL with median Tmax of 2 hours and AUC₀₋∞ of 89.3 ± 15.82 h·ng/mL [2]. Steady state was attained after 3 days of repeated dosing, with Cmax of 8.09 ± 1.21 ng/mL and AUC₀₋₂₄h of 103.6 ± 14.35 h·ng/mL [2]. Concomitant intake with a high-fat meal does not influence oral bioavailability [3].

Oral Bioavailability
Cross-study comparable
F >90%, Cmax 4.92 ng/mL (2 mg), Tmax 2 h
Supports consistent exposure in research models
No food effect; human PK data
Oral bioavailability pharmacokinetics Cmax Tmax food effect

Regulatory Approval and Post-Marketing Experience

Prucalopride is the only highly selective 5-HT₄ receptor agonist to have achieved regulatory approval across multiple major markets. It was approved for chronic constipation in the European Union in 2009, in Canada in 2011, and by the US FDA in 2018 [1]. In contrast, newer selective agonists velusetrag and naronapride have completed Phase 2 randomized controlled trials but have not advanced to regulatory approval [1]. Prucalopride has accumulated open-label safety experience of approximately 1,000 cumulative patient-years, with clinical trial data encompassing >4,000 human subjects and no clinically relevant cardiac adverse events [2]. The thorough QT study at therapeutic (2 mg) and supratherapeutic (10 mg) doses confirmed no QT prolongation, and a systematic review of 5-HT₄ agonist cardiovascular safety reported no cardiovascular safety concerns for prucalopride [3].

Regulatory Status
Cross-study comparable
Approved: EU 2009, US 2018; >4,000 subjects
Reported regulatory context supports procurement confidence
Extensive post-marketing safety database
Regulatory approval post-marketing surveillance clinical development procurement

Prucalopride Succinate: Application Scenarios


Positive Control for GI Motility Studies

Prucalopride succinate serves as the gold-standard positive control for in vivo GI motility studies due to its well-characterized pharmacology and regulatory validation. Its demonstrated efficacy in accelerating colonic transit in both healthy volunteers and chronic constipation patients, combined with >90% oral bioavailability and reproducible PK parameters (Cmax 4.92 ng/mL at 2 mg, Tmax 2 h), enables reliable benchmarking of novel 5-HT₄ agonists [1][2].

5-HT₄-Mediated Cognitive Enhancement

For studies exploring 5-HT₄ receptor modulation of cognitive function, prucalopride offers a CNS-penetrant profile with quantified receptor occupancy (50% occupancy at free brain exposure of 330 nM in rats) [1]. Its ability to increase prefrontal cortical acetylcholine and histamine at 5 mg/kg oral doses, with a 30-fold lower threshold than PRX-03140 for ACh response, makes it a preferred tool compound for investigating pro-cognitive effects without excessive peripheral 5-HT₄ activation [1].

hERG Liability Benchmarking for Cardiac Safety

Prucalopride functions as an intermediate-risk reference compound in cardiac ion channel screening panels. Its hERG IC₅₀ of 5.7 μM—20-fold higher than cisapride but lower than mosapride—provides a calibrated benchmark for evaluating novel 5-HT₄ agonists and structurally related benzofuran carboxamides in patch-clamp assays [1]. The compound's clinical QT data (<5 ms QTc prolongation) further validates in vitro-to-clinical translation models for proarrhythmic risk assessment [2].

Generic Formulation and Bioequivalence

Prucalopride succinate's BCS classification and well-defined physicochemical properties (melting point >196°C, soluble in DMSO at 97 mg/mL, UV λmax 226 nm in 0.1N HCl) support robust analytical method development [1]. The compound's absolute bioavailability >90% and lack of food effect provide a favorable reference profile for demonstrating bioequivalence of generic tablet formulations, as established in published bioequivalence studies [2].

Application
Selection Property
Validation Focus
GI motility research (positive control)
Selective 5-HT₄ agonism & high oral bioavailability
Colonic transit acceleration endpoints
5-HT₄-mediated cognitive research
CNS penetration & receptor occupancy profile
Prefrontal ACh/histamine modulation assay
hERG cardiac ion channel screening
Known intermediate hERG liability benchmark
Patch-clamp repolarization assay interpretation
Formulation & bioequivalence research
High & consistent oral bioavailability
Analytical method transfer & exposure comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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